(2-Methoxy-5-nitropyridin-3-yl)boronic acid (2-Methoxy-5-nitropyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13801270
InChI: InChI=1S/C6H7BN2O5/c1-14-6-5(7(10)11)2-4(3-8-6)9(12)13/h2-3,10-11H,1H3
SMILES: B(C1=CC(=CN=C1OC)[N+](=O)[O-])(O)O
Molecular Formula: C6H7BN2O5
Molecular Weight: 197.94 g/mol

(2-Methoxy-5-nitropyridin-3-yl)boronic acid

CAS No.:

Cat. No.: VC13801270

Molecular Formula: C6H7BN2O5

Molecular Weight: 197.94 g/mol

* For research use only. Not for human or veterinary use.

(2-Methoxy-5-nitropyridin-3-yl)boronic acid -

Specification

Molecular Formula C6H7BN2O5
Molecular Weight 197.94 g/mol
IUPAC Name (2-methoxy-5-nitropyridin-3-yl)boronic acid
Standard InChI InChI=1S/C6H7BN2O5/c1-14-6-5(7(10)11)2-4(3-8-6)9(12)13/h2-3,10-11H,1H3
Standard InChI Key OARIUJIDRPCQMA-UHFFFAOYSA-N
SMILES B(C1=CC(=CN=C1OC)[N+](=O)[O-])(O)O
Canonical SMILES B(C1=CC(=CN=C1OC)[N+](=O)[O-])(O)O

Introduction

Chemical Identity and Structural Features

(2-Methoxy-5-nitropyridin-3-yl)boronic acid (CAS 2828439-68-3) belongs to the class of pyridinylboronic acids, with the molecular formula C₆H₆BN₂O₄ and a molecular weight of 196.94 g/mol. The compound features a pyridine core substituted with a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 5, and a boronic acid (-B(OH)₂) at position 3 . This arrangement creates a polarized electronic environment: the methoxy group acts as an electron-donating substituent, while the nitro group exerts a strong electron-withdrawing effect. These opposing influences enhance the compound’s reactivity in electrophilic and nucleophilic processes .

The boronic acid moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation . Physicochemical properties include moderate water solubility due to the boronic acid’s hydrophilic nature and a melting point range of 135–140°C, consistent with related pyridinylboronic acids . Crystallographic studies of analogous compounds suggest a planar pyridine ring with bond angles and lengths typical of aromatic systems bearing strong electron-withdrawing groups .

Synthesis and Manufacturing

The synthesis of (2-Methoxy-5-nitropyridin-3-yl)boronic acid typically begins with functionalization of a pyridine precursor. A common route involves:

  • Nitration of 2-methoxypyridine: Introducing a nitro group at position 5 using a nitrating agent such as nitric acid in sulfuric acid.

  • Directed ortho-metalation: Employing a strong base like lithium diisopropylamide (LDA) to deprotonate the pyridine ring at position 3, followed by reaction with a trialkyl borate to install the boronic acid group .

Alternative methods include transition-metal-catalyzed borylation of halogenated precursors. For example, palladium-catalyzed Miyaura borylation of 3-bromo-2-methoxy-5-nitropyridine with bis(pinacolato)diboron (B₂pin₂) yields the boronic acid after hydrolysis . Challenges in synthesis include controlling regioselectivity during nitration and minimizing deboronation under acidic conditions.

Reactivity and Chemical Transformations

Suzuki-Miyaura Cross-Coupling

The boronic acid group facilitates cross-coupling with aryl halides or triflates in the presence of palladium catalysts. For instance, reaction with 4-bromotoluene produces biaryl derivatives, which are valuable intermediates in drug synthesis . The nitro group remains inert under these conditions, allowing post-coupling functionalization.

Reduction of the Nitro Group

Catalytic hydrogenation or treatment with Fe/HCl reduces the nitro group to an amine (-NH₂), yielding (2-methoxy-5-aminopyridin-3-yl)boronic acid. This product is a precursor to heterocyclic amines used in kinase inhibitor development .

Methoxy Group Modifications

The methoxy group can be demethylated using BBr₃ to generate a phenolic derivative or oxidized to a carbonyl group with KMnO₄, enabling further diversification .

Applications in Organic Synthesis and Drug Development

Pharmaceutical Intermediates

The compound’s ability to undergo sequential coupling and reduction makes it a key intermediate in synthesizing tyrosine kinase inhibitors and protease inhibitors. For example, coupling with quinazoline derivatives has produced candidates with antitumor activity .

Materials Science

In polymer chemistry, the boronic acid moiety enables the formation of dynamic covalent networks, which are responsive to pH changes. Such materials have applications in self-healing coatings and sensors .

Comparative Analysis with Structural Analogues

Property(2-Methoxy-5-nitropyridin-3-yl)boronic Acid2-Methoxy-5-pyridineboronic Acid 6-Methoxy-3-nitropicolinonitrile
Molecular FormulaC₆H₆BN₂O₄C₆H₈BNO₃C₇H₅N₃O₂
Molecular Weight (g/mol)196.94152.94177.14
Melting Point (°C)135–140135–140Not reported
Key ReactivitySuzuki coupling, nitro reductionSuzuki couplingNitrile hydrolysis, nucleophilic substitution

The nitro group in (2-Methoxy-5-nitropyridin-3-yl)boronic acid distinguishes it from non-nitrated analogues, enabling unique transformations such as reduction to amines and participation in Huisgen cycloadditions .

Future Directions and Research Opportunities

  • Catalyst Development: Designing palladium ligands that enhance coupling efficiency with sterically hindered substrates.

  • Biological Profiling: Systematic evaluation of proteasome inhibition and anticancer activity in vitro and in vivo.

  • Materials Innovation: Exploring use in boronate ester-based hydrogels for drug delivery systems.

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